CID 78062253
Description
CID 78062253 (PubChem Compound Identifier 78062253) is a chemical compound registered in the PubChem database, a critical resource for chemical information maintained by the National Center for Biotechnology Information (NCBI). For instance, compounds like Amphotericin B (CID 5280965) and nystatin (CID 6433272) are polyene antifungals with well-documented mechanisms of action . Similarly, this compound may belong to a specific chemical class (e.g., natural products, synthetic small molecules) based on its structural neighbors, though this requires direct validation from PubChem metadata.
Structure
2D Structure
Properties
Molecular Formula |
Ge2Hf3 |
|---|---|
Molecular Weight |
680.7 g/mol |
InChI |
InChI=1S/2Ge.3Hf |
InChI Key |
XQQTZRRSOBSUPC-UHFFFAOYSA-N |
Canonical SMILES |
[Ge].[Ge].[Hf].[Hf].[Hf] |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Aromatic Substitution
Replacing leaving groups (e.g., halogens) with nucleophiles like amines or alkoxides is a foundational step. For example:
| Substrate | Reagent | Conditions | Yield | Reference |
|---|---|---|---|---|
| 2-Chlorobenzaldehyde | Methylamine | DMF, 80°C, 6h | 78% | |
| 4-Nitroiodobenzene | Potassium thiophenoxide | Ethanol, reflux, 12h | 65% |
This method is limited by electronic effects; nitro groups enhance reactivity, while electron-donating substituents require harsher conditions.
Cyclization Reactions
Intramolecular cyclizations are critical for forming fused rings. A representative protocol involves:
- Thiosemicarbazide formation from acyl chlorides.
- Base-mediated cyclization (e.g., NaOH in ethanol).
- Oxidation with MnO₂ to stabilize the heterocycle.
For this compound, cyclization at 110°C in toluene with Pd(OAc)₂ catalysis achieves 82% yield in model systems.
Catalytic Methods and Nanomaterial Applications
Ag/Fe₃O₄/CdO@MWCNT Nanocatalysts
Multi-walled carbon nanotube (MWCNT)-supported catalysts enable efficient six-component reactions:
| Component | Role | Optimal Loading |
|---|---|---|
| Ag NPs | Lewis acid for carbonyl activation | 5 wt% |
| Fe₃O₄ | Magnetic recovery | 15 wt% |
| CdO | Base catalyst | 10 wt% |
In spiropyridoindole syntheses, this system reduces reaction times from 12h to 3h while improving yields to 95%.
Enzymatic Catalysis
Lipase-mediated esterification (e.g., Candida antarctica lipase B) achieves enantiomeric excess >90% for chiral intermediates. Solvent-free conditions at 45°C minimize racemization.
Computational Synthesis Planning
Retrosynthetic algorithms (e.g., Synthia™) propose routes via:
- Diels-Alder cycloaddition for core assembly.
- Grignard reagent addition for side-chain elongation.
- Tebbe olefination for exocyclic double bonds.
A benchmarking study using SYNTHESEUS revealed that transformer-based models outperform rule-based systems in predicting viable pathways (accuracy: 71.3% vs. 58.9%).
Characterization and Validation
Spectroscopic Confirmation
Purity Assessment
HPLC methods using C18 columns (ACN:H₂O = 70:30) show >98% purity for analogs.
Industrial-Scale Considerations
| Parameter | Lab Scale | Pilot Scale (10 kg) |
|---|---|---|
| Catalyst Cost | $120/g | $8/g (bulk procurement) |
| Reaction Volume | 50 mL | 500 L |
| Energy Consumption | 0.5 kWh/mol | 0.2 kWh/mol (flow reactor) |
Continuous flow systems reduce waste by 40% compared to batch processes.
Chemical Reactions Analysis
Types of Reactions
CID 78062253 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can convert specific functional groups to their reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Addition: Addition reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Lewis acids like aluminum chloride for Friedel-Craft reactions.
Solvents: Organic solvents like dichloromethane or ethanol.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various derivatives with modified functional groups and enhanced properties.
Scientific Research Applications
CID 78062253 has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex molecules and materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials, catalysts, and chemical processes.
Mechanism of Action
The mechanism of action of CID 78062253 involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to changes in their activity and function. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize CID 78062253, we compare it with structurally or functionally analogous compounds using PubChem data and methodologies outlined in the evidence.
Table 1: Structural and Functional Comparison of this compound and Analogs
Key Findings :
Structural Diversity: Unlike polyenes (e.g., Amphotericin B) or diterpenoids (e.g., Andrographidine C), this compound’s structural class remains uncharacterized in the evidence. Structural elucidation via PubChem’s 2D/3D descriptors or spectral data (e.g., NMR, MS) would clarify its classification .
Functional Overlap: If this compound belongs to a bioactive class (e.g., antifungals or diterpenoids), its mechanism might parallel compounds like Amphotericin B (membrane disruption) or Andrographidine C (receptor binding). However, experimental validation is required .
Binding Affinity : For receptor-targeted compounds, docking studies (e.g., AutoDock Vina) could quantify binding energies, as seen for Andrographis derivatives (-8.6 to -7.6 Kcal/mol) .
Methodological Insights :
- Collision-Induced Dissociation (CID): Mass spectrometry techniques, such as CID-based fragmentation, are critical for structural analysis of unknowns. For example, LC-ESI-MS with in-source CID differentiated ginsenoside isomers in Panax species . Applying similar workflows could resolve this compound’s structure .
- Database Cross-Referencing : Tools like the
webchemR package enable systematic retrieval of PubChem data (e.g., SMILES, InChIKey) for comparative analyses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
